Home > Products > Screening Compounds P52376 > PKI 166 hydrochloride
PKI 166 hydrochloride -

PKI 166 hydrochloride

Catalog Number: EVT-1533931
CAS Number:
Molecular Formula: C20H18N4O.HCl
Molecular Weight: 366.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent EGFR-kinase inhibitor (IC50 = 0.7 nM). Displays >3000-fold selectivity against a panel of serine/threonine kinases. Reduces metastasis and angiogenesis in a mouse model of pancreatic cancer. Antihypertensive and orally bioavailable.
Synthesis Analysis

The synthesis of PKI 166 hydrochloride involves several key steps that utilize organic chemistry techniques. A notable method includes the coupling of appropriate 6-aminoquinazolines or 6-aminopyrido[3,4-d]pyrimidines with alkynoic acids in the presence of coupling agents like EDCI·HCl in pyridine. This reaction allows for the formation of the desired pyrrolo[2,3-d]pyrimidine structure, which is critical for its biological activity .

Technical Details

  • Starting Materials: 6-aminoquinazolines or 6-aminopyrido[3,4-d]pyrimidines.
  • Reagents: EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and pyridine.
  • Reaction Conditions: Typically performed under controlled temperature and inert atmosphere to prevent degradation.
Molecular Structure Analysis

The molecular structure of PKI 166 hydrochloride can be described as follows:

  • Chemical Formula: C19H18ClN5O
  • Molecular Weight: Approximately 371.83 g/mol
  • Structural Features: The compound features a pyrrolo[2,3-d]pyrimidine core with various substituents that enhance its selectivity towards the epidermal growth factor receptor.

Data

  • CAS Number: 2230253-82-2
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, which is essential for its application in biological assays.
Chemical Reactions Analysis

PKI 166 hydrochloride primarily acts through competitive inhibition of the epidermal growth factor receptor tyrosine kinase activity. In vitro studies have demonstrated that it effectively inhibits ligand-induced phosphorylation of the epidermal growth factor receptor and HER2 in various cancer cell lines, including breast cancer cells .

Technical Details

  • Inhibition Mechanism: The compound binds to the ATP-binding site of the epidermal growth factor receptor, preventing substrate phosphorylation.
  • Reactions Studied: The impact on cellular signaling pathways such as ERK1/2 phosphorylation has been analyzed to understand resistance mechanisms in cancer cells.
Mechanism of Action

The mechanism of action for PKI 166 hydrochloride involves blocking the activation of the epidermal growth factor receptor, which is crucial for cell proliferation and survival in many cancers. By inhibiting this receptor's kinase activity, PKI 166 disrupts downstream signaling pathways that promote tumor growth and metastasis.

Process and Data

  1. Binding: The compound binds to the ATP site on the epidermal growth factor receptor.
  2. Signal Disruption: This binding prevents autophosphorylation and subsequent activation of downstream signaling cascades like MAPK/ERK.
  3. Biological Outcome: Results in reduced cell proliferation and increased apoptosis in cancer cells exposed to this inhibitor .
Physical and Chemical Properties Analysis

PKI 166 hydrochloride exhibits several important physical and chemical properties that influence its behavior in biological systems:

Relevant Data or Analyses

  • Solubility Profile: Highly soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.
  • pH Stability: The stability can vary with pH; it is generally stable at neutral pH.
Applications

PKI 166 hydrochloride has several scientific applications primarily focused on cancer research:

  1. Cancer Therapeutics Research: Investigated as a potential therapeutic agent against various tumors due to its ability to inhibit key signaling pathways involved in cancer progression.
  2. Cell Signaling Studies: Used to study the role of epidermal growth factor receptor signaling in cellular processes such as proliferation, survival, and apoptosis.
  3. Drug Development: Serves as a lead compound for developing new inhibitors targeting similar pathways in oncology.
Introduction to PKI 166 Hydrochloride

Historical Context of EGFR-Targeted Therapeutics

The development of epidermal growth factor receptor (EGFR) inhibitors marked a paradigm shift in molecularly targeted cancer therapy. Early efforts focused on monoclonal antibodies (e.g., cetuximab) and first-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, which competitively inhibit ATP binding in the EGFR kinase domain [4] [10]. These agents demonstrated clinical efficacy but faced limitations due to acquired resistance mutations (e.g., T790M) and narrow selectivity profiles [10]. The quest for inhibitors with enhanced specificity and activity against diverse EGFR-driven malignancies spurred the development of second-generation compounds, including the pyrrolopyrimidine-based PKI 166 hydrochloride [1] [6]. Unlike early TKIs, PKI 166 exhibited dual specificity for EGFR (ERBB1) and HER2 (ERBB2), expanding its potential applications in tumors dependent on ERBB family signaling [4] [8].

Table 1: Evolution of EGFR-Targeted Therapeutics

GenerationRepresentative AgentsKey FeaturesLimitations
FirstGefitinib, ErlotinibReversible ATP-competitive inhibitorsT790M resistance mutations
SecondPKI 166, LapatinibDual EGFR/HER2 inhibitionVariable tissue penetration
IrreversibleAfatinib, NeratinibCovalent cysteine-binding (C797)Higher toxicity profiles
ThirdOsimertinibSelective for T790M resistance mutationsC797S-mediated resistance emergence

Role of EGFR in Oncogenesis and Disease Pathogenesis

EGFR (ERBB1) is a transmembrane glycoprotein and member of the ERBB receptor tyrosine kinase family. Ligand binding (e.g., EGF, TGF-α) induces receptor homo- or heterodimerization (e.g., with HER2), triggering autophosphorylation and activation of downstream signaling cascades:

  • RAS-RAF-MAPK pathway: Drives cellular proliferation and differentiation
  • PI3K-AKT-mTOR pathway: Promotes cell survival and inhibits apoptosis
  • STAT pathways: Modulates gene transcription and immune evasion [5] [10]

EGFR dysregulation—through overexpression (e.g., 40–80% of epithelial cancers), gene amplification, or somatic mutations—results in constitutive kinase activity. In non-small cell lung cancer (NSCLC), exon 19 deletions and L858R mutations ("classical mutations") create hyperactive EGFR conformations with heightened dependence on EGFR signaling for survival [10]. Beyond oncology, aberrant EGFR transactivation contributes to cardiovascular remodeling in hypertensive chronic kidney disease, highlighting its multifaceted pathophysiological roles [3].

Emergence of PKI 166 Hydrochloride as a Selective EGFR Inhibitor

PKI 166 hydrochloride (chemical name: 4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride) emerged in the early 2000s as a potent, orally bioavailable EGFR TKI. Its discovery stemmed from structure-activity optimization of pyrrolo[2,3-d]pyrimidine scaffolds, which demonstrated superior kinase selectivity compared to quinazoline-based predecessors [1] [8]. Key attributes include:

  • High potency: IC₅₀ of 0.7 nM against purified EGFR kinase domain [1] [6]
  • Selectivity: >3,000-fold selectivity over serine/threonine kinases and activity against HER2 (IC₅₀ ~6 nM) [4] [8]
  • Antiangiogenic effects: Suppression of VEGF production in tumor microenvironments [1] [7]PKI 166’s chiral (R)-1-phenylethylamine moiety proved critical for optimal binding to the kinase hinge region, as stereoisomerism significantly influences inhibitory activity [8].

Properties

Product Name

PKI 166 hydrochloride

Molecular Formula

C20H18N4O.HCl

Molecular Weight

366.84

Synonyms

4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.